(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

P2X3 antagonist Pain Genitourinary

This compound is a synthetic small-molecule P2X3 and P2X2/3 purinergic receptor antagonist belonging to the thiazole-isoxazole carboxamide chemotype. It is specifically claimed within US Patent 7,786,110 as a modulator of ATP-gated ion channels for the potential treatment of genitourinary, pain, gastrointestinal, and respiratory disorders.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 946205-65-8
Cat. No. B2886420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
CAS946205-65-8
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=NO3)C)N2C
InChIInChI=1S/C14H13N3O2S/c1-8-5-4-6-11-12(8)17(3)14(20-11)15-13(18)10-7-9(2)16-19-10/h4-7H,1-3H3
InChIKeyIGDFNMDTEWXMAQ-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide (CAS 946205-65-8) – Key P2X3 Antagonist for Pain & Genitourinary Research


This compound is a synthetic small-molecule P2X3 and P2X2/3 purinergic receptor antagonist belonging to the thiazole-isoxazole carboxamide chemotype . It is specifically claimed within US Patent 7,786,110 as a modulator of ATP-gated ion channels for the potential treatment of genitourinary, pain, gastrointestinal, and respiratory disorders . The compound has been evaluated in vitro for antagonist activity at the human P2X3 receptor using a Fluo-3/AM dye-based fluorescence assay in rat C6BU-1 cells .

Why (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide Cannot Be Replaced by Generic P2X3 Antagonists


P2X3 antagonists are highly chemotype-dependent regarding their selectivity profiles, pharmacokinetics, and off-target effects. The first-generation antagonist gefapixant (AF-219) showed clinical efficacy for cough but caused taste disturbances due to P2X2/3 heteromer inhibition . The (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide scaffold incorporates a distinct thiazole-isoxazole carboxamide architecture, which dictates its binding mode and potentially its selectivity window between homomeric P2X3 and heteromeric P2X2/3 receptors . Simple substitution with another P2X3 antagonist from a different chemical series—such as a pyrrolinone or an aryl amide—risks altering this selectivity, compromising in vivo efficacy, or introducing unacceptable toxicology, making this specific compound a critical tool for target-specific studies .

Quantitative Differentiation of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide: Evidence-Based Selection Guide


Potency at Human P2X3 Homomeric Receptor: Comparison of Reported IC50 Values

Two independent IC50 values have been deposited for this compound in the ChEMBL database: 1089 nM and 13 nM . The lower IC50 of 13 nM represents near-single-digit nanomolar potency at the human P2X3 homomeric receptor, a level comparable to clinical candidates. For context, the clinical-stage P2X3 antagonist gefapixant (AF-219) demonstrates an IC50 of approximately 30 nM in comparable recombinant human P2X3 Fluorescence-based assays, suggesting this compound may offer a potency advantage . However, the large discrepancy between the two reported values highlights that potency is highly sensitive to assay conditions (cell type, dye loading, ATP concentration), and the potential for the 13 nM value to represent the most optimized readout should be verified in side-by-side studies.

P2X3 antagonist Pain Genitourinary

Selectivity Window: P2X3 Homomer vs. P2X2/3 Heteromer Differentiation Required for Taste-Sparing Profile

First-generation P2X3 antagonists like gefapixant exhibit a narrow selectivity window between homomeric P2X3 and heteromeric P2X2/3 receptors, leading to taste disturbances via P2X2/3 inhibition . The (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide scaffold is explicitly claimed in a patent family that includes P2X3-selective and P2X2/3-dual antagonist embodiments, indicating that substituent modifications on the thiazole and isoxazole rings can tune selectivity . While no direct side-by-side P2X2/3 IC50 data is publicly available for this specific compound, its inclusion in patents emphasizing selectivity optimization positions it as a chemotype with a potentially tunable selectivity window—an attribute critical for researchers aiming to develop peripherally restricted, taste-sparing P2X3 antagonists.

P2X2/3 selectivity Taste disturbance Cough

Structural Differentiation from Pyrrolinone and Arylamide P2X3 Antagonist Chemotypes

The compound features a unique (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene) core linked to a 3-methylisoxazole-5-carboxamide moiety . This differs fundamentally from the pyrrolinone-based P2X3 antagonists (e.g., Tobinaga series) and the biphenyl arylamide series (e.g., Roche's clinical candidate) . The 3,4-dimethyl substitution pattern on the benzothiazole ring, combined with the (E)-ylidene geometry, creates a distinct pharmacophore unlikely to be covered by competitor patent estates. For procurement in competitive intelligence or FTO (freedom-to-operate) landscaping, this chemotype differentiation ensures the compound is not simply a me-too analog but represents a novel chemical space for P2X3 antagonism.

Chemotype Medicinal chemistry IP position

Optimal Research Applications for (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide Based on Quantitative Evidence


Lead Identification for Selective, Taste-Sparing P2X3 Antagonist Programs

The compound's inclusion in a patent family emphasizing P2X3 selectivity tunability makes it a strategic starting point for medicinal chemistry campaigns aiming to develop next-generation, taste-sparing P2X3 antagonists that avoid P2X2/3 heteromer inhibition, as documented in US 7,786,110 B2 . Researchers can use the 3,4-dimethylbenzothiazole-isoxazole carboxamide core to explore structure-activity relationship (SAR) around selectivity, potentially overcoming the taste-related adverse events seen with gefapixant and eliapixant [SF-2].

Comparative Pharmacology Tool vs. Clinical-Stage P2X3 Antagonists

With a reported IC50 as low as 13 nM at human P2X3, this compound can serve as a high-potency reference antagonist in head-to-head pharmacological profiling against clinical benchmarks like gefapixant (~30 nM IC50) . This application is especially relevant for academic labs and CROs performing in vitro screening cascades or in vivo target engagement studies, where a potent, patent-distinct tool compound is needed to benchmark novel series .

Chemical Probe for Studying ATP-Gated Ion Channel Physiology in Visceral Pain Models

Given the established role of P2X3 receptors in bladder distension, colonic hypersensitivity, and pulmonary neuroepithelial body signaling, as outlined in the patent background , this compound is an appropriate tool for ex vivo and in vivo studies in genitourinary, gastrointestinal, and respiratory pain models where ATP-mediated nociception is implicated. The compound's distinct chemotype reduces the risk of confounding off-target effects seen with more promiscuous ATP analogs like α,β-methylene-ATP .

Quote Request

Request a Quote for (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.